molecular formula C6H7FN2O B13917301 (2-Amino-6-fluoropyridin-4-yl)methanol

(2-Amino-6-fluoropyridin-4-yl)methanol

Cat. No.: B13917301
M. Wt: 142.13 g/mol
InChI Key: ANXRCMUTKNGABG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent . Another method involves the reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production methods for (2-Amino-6-fluoropyridin-4-yl)methanol are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-fluoropyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the fluorine atom could yield various substituted pyridine derivatives .

Scientific Research Applications

(2-Amino-6-fluoropyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are of interest in drug discovery due to their unique pharmacokinetic properties.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Amino-6-fluoropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-6-fluoropyridin-4-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(2-amino-6-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9)

InChI Key

ANXRCMUTKNGABG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)F)CO

Origin of Product

United States

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